![molecular formula C18H20N2O2S B3444269 N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444269.png)
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Overview
Description
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as MTCP, is a synthetic compound that belongs to the class of piperidine derivatives. MTCP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Mechanism of Action
The exact mechanism of action of N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is not fully understood. However, studies suggest that the compound may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant effects. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to reduce locomotor activity and improve cognitive function in animal models of schizophrenia. N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied, and its pharmacological activities are well-documented. However, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide also has some limitations for lab experiments. The compound has low solubility in water, which may limit its use in certain assays. Additionally, N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One potential direction is to further investigate the compound's mechanism of action and its potential use in the treatment of schizophrenia, epilepsy, and cancer. Additionally, future studies could focus on optimizing the synthesis method for N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide to improve its solubility and bioavailability. Finally, future studies could investigate the potential use of N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
N-(2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to exhibit various pharmacological activities, including antipsychotic, anticonvulsant, and anticancer properties. The compound has been studied extensively for its potential use in the treatment of schizophrenia, epilepsy, and cancer.
properties
IUPAC Name |
N-(2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-5-2-3-6-15(13)19-17(21)14-8-10-20(11-9-14)18(22)16-7-4-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSVGHKXXQORBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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